molecular formula C18H21NO3S B2455183 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034595-33-8

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2455183
CAS No.: 2034595-33-8
M. Wt: 331.43
InChI Key: NSXRETDMAXZAJP-UHFFFAOYSA-N
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a substituted indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Derivative: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxy-indene derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.

    N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,5-dimethylbenzenesulfonamide derivatives: Variations in the substituents on the indene or benzene rings.

Uniqueness

The unique structural features of this compound, such as the specific placement of the hydroxy and sulfonamide groups, contribute to its distinct chemical and biological properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-7-8-14(2)17(9-13)23(21,22)19-12-18(20)10-15-5-3-4-6-16(15)11-18/h3-9,19-20H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXRETDMAXZAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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